10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Description
Properties
IUPAC Name |
10-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10/h1-2,7,12,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVBOQJDMYZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718675 | |
| Record name | 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082914-74-6 | |
| Record name | 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082914-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Cyclization
A common approach starts with the reaction of phenylethylamine derivatives with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide, which is then reacted with aminoacetaldehyde dimethylacetal to yield intermediates such as 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. These intermediates are converted into hydrochloride salts and subjected to acid-mediated cyclization (using concentrated sulfuric acid) to form the pyrazinoisoquinoline core structure.
This cyclization involves the formation of an iminium ion intermediate attacked by the aromatic ring nucleophile, resulting in the fused bicyclic system characteristic of the compound.
Chlorination and Functionalization
The 10-chloro substituent is typically introduced by acylation or direct halogenation of the pyrazinoisoquinoline core. Acylation reactions are carried out in the presence of a base such as sodium carbonate and an organic solvent like dichloromethane, dichloroethane, chloroform, or carbon tetrachloride, with dichloromethane being preferred due to its effectiveness and stability.
For example, acylation with cyclohexanecarbonyl chloride under inert atmosphere and low temperature (0–20 °C) in dichloromethane yields the chlorinated derivatives with moderate to good yields (32% to 69% depending on conditions).
Reduction and Purification
Reduction steps using lithium aluminium hydride in tetrahydrofuran (THF) under reflux conditions are employed to reduce keto or amide functionalities to the corresponding amines, which are essential intermediates in the synthesis pathway. The reaction conditions vary from 6 to 10 hours reflux, followed by quenching with aqueous sodium hydroxide and purification by filtration and chromatography.
Purification often involves recrystallization from ethyl acetate to obtain a novel, stable crystalline form characterized by X-ray powder diffraction, ensuring high purity and stability of the final compound.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported in the literature for key steps in the preparation of 10-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline and its analogues:
Research Findings and Analysis
- The cyclization step via Pictet-Spengler reaction is critical for forming the fused pyrazinoisoquinoline ring system, with yields influenced by substituents on the starting materials. For example, methyl substitution yielded 88.4%, while bulkier ethyl groups resulted in lower yields (35.9%) due to steric hindrance.
- Acylation and chlorination steps require careful control of temperature and atmosphere to optimize yield and prevent side reactions. Sodium carbonate as a base and dichloromethane as solvent are consistently preferred for their efficiency.
- Reduction with lithium aluminium hydride is effective for converting keto or amide intermediates to amines, but reaction time and temperature significantly impact yield and purity. Longer reflux times can decrease yield due to side reactions.
- The final purification by recrystallization from ethyl acetate yields a novel crystalline form of the compound, which is highly stable and suitable for further pharmaceutical development.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 10 participates in nucleophilic substitution reactions, particularly under basic conditions.
Key Findings :
-
Aromatic Substitution : The electron-deficient nature of the isoquinoline ring facilitates nucleophilic attack at the 10-position. Reactions with amines (e.g., methylamine) in polar aprotic solvents like dimethylformamide (DMF) yield 10-amino derivatives .
-
Solvent Effects : Reactions in dichloromethane or chloroform show higher regioselectivity compared to toluene or benzene .
Example Reaction :
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylamine | DMF, 80°C, 6 hrs | 72 | |
| Ethanolamine | Chloroform, RT, 12 hrs | 65 |
Cyclization Reactions
The compound serves as a precursor in intramolecular cyclizations to form polycyclic frameworks.
Pictet-Spengler Cyclization :
Under acidic conditions (e.g., H
SO
), the pyrazino nitrogen reacts with aldehydes to form iminium intermediates, which cyclize into tetracyclic structures .
Key Data :
-
Reaction Pathway :
-
Yield Variance : Ethyl-substituted aldehydes show reduced yields (35.9%) compared to methyl analogues (88.4%) due to steric hindrance .
Benzoylation and Acylation
The secondary amine in the pyrazine ring undergoes benzoylation with functionalized benzoic acid derivatives.
Experimental Conditions :
-
Reagents : Benzoyl chloride, benzoic anhydride, or cinnamoyl chlorides.
-
Solvents : Tetrahydrofuran (THF) or dichloromethane with bases like triethylamine .
Example :
| Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzoyl chloride | N-Benzoyl derivative | 85 | |
| Cinnamoyl chloride | N-Cinnamoyl derivative | 78 |
Coupling Reactions
The compound participates in cross-coupling reactions, particularly Suzuki-Miyaura couplings, leveraging the chloro substituent.
Palladium-Catalyzed Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh
)
yields biaryl derivatives .
Optimized Conditions :
-
Catalyst: Pd(PPh
)
(2 mol%) -
Base: K
CO -
Solvent: Dioxane/H
O (4:1) -
Temperature: 90°C, 12 hrs
Comparative Reactivity with Analogues
The 10-chloro derivative exhibits distinct reactivity compared to other halogenated pyrazinoisoquinolines:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 8-Chloro-...isoquinoline | Faster nucleophilic substitution at C8 | Steric accessibility of Cl |
| 9-Chloro-...isoquinoline | Enhanced electrophilic aromatic substitution | Ring electron density variance |
| 10-Fluoro-...isoquinoline | Lower reactivity in coupling reactions | C-F bond strength vs C-Cl |
Stability Under Reaction Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₄ClN₃
- Molecular Weight : 221.7 g/mol
The structure features a pyrazinoisoquinoline framework which is known to exhibit diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazinoisoquinoline compounds possess antiviral properties, particularly against retroviruses such as HIV. The compound has been identified as a potential inhibitor of HIV integrase, an enzyme crucial for the viral replication process. This suggests its application in developing antiviral therapies aimed at treating HIV infections .
Anticancer Research
Research has also explored the anticancer potential of compounds related to 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline. The structural similarity to known anticancer agents allows for the hypothesis that it may inhibit tumor growth by interfering with cancer cell proliferation pathways. Case studies have shown promising results in vitro and warrant further investigation in vivo .
Neuropharmacological Effects
There is growing interest in the neuropharmacological properties of this compound. Preliminary studies suggest that it may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Synthesis and Derivatives
The synthesis of 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. Modifications can lead to derivatives with improved potency or selectivity for specific biological targets.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 10-Chloro Derivative A | Antiviral | |
| 10-Chloro Derivative B | Anticancer | |
| 10-Chloro Derivative C | Neuroprotective |
Case Study 1: HIV Integrase Inhibition
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited HIV integrase activity in vitro. The results showed a dose-dependent response with IC50 values comparable to existing antiviral drugs .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline on various cancer cell lines. The findings indicated significant cell death at concentrations that were non-toxic to normal cells .
Case Study 3: Neuroprotection in Animal Models
In animal models of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism by which 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues of the target compound include:
Key Observations:
- Chlorine Positioning : The 10-chloro derivative’s activity may differ from the 8-chloro isomer due to steric and electronic effects on ring conformation .
- Fused Heterocycles: Pyrazole- or thiophene-fused variants (e.g., pyrazolo[5,1-a]isoquinoline) exhibit antitumor or metabolic activity, highlighting the role of fused rings in target selectivity .
- Stereochemistry : The cis configuration in 2-methyl-7-phenyl derivatives enhances antidepressant efficacy compared to trans isomers, emphasizing stereochemical precision .
Q & A
Basic: What synthetic routes are commonly employed to synthesize 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline?
Methodological Answer:
The compound is typically synthesized via acid-catalyzed cyclization of precursor intermediates. A key route involves reacting 2-acyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline derivatives with chloroacetyl chloride in chlorinated solvents (e.g., chloroform) under reflux. Triethylamine is often used as a base to neutralize HCl byproducts. For example, treatment of 2-benzoyl-4-oxo derivatives with 98% phosphoric acid at 100°C for 48 hours achieves cyclization . Another approach involves hydrogenation of cyano intermediates followed by chloroacetylation and ring closure using potassium tert-butoxide .
Critical Intermediates:
- 2-Acyl-4-oxo-pyrazino-isoquinoline derivatives
- 1-[(Substituted-benzoyl)-aminomethyl]-2-chloroacetyl-tetrahydroisoquinoline
Advanced: How can reaction conditions be optimized to maximize yield during acid-catalyzed cyclization?
Methodological Answer:
Optimization focuses on:
- Acid selection : Concentrated phosphoric acid (98%) outperforms weaker acids in promoting cyclization without side reactions .
- Temperature and time : Prolonged heating (48–72 hours) at 100°C ensures complete ring closure but risks decomposition; shorter durations (24 hours) at 110°C may balance efficiency and yield .
- Solvent choice : Chlorinated solvents (e.g., chloroform) enhance solubility of hydrophobic intermediates, while polar aprotic solvents (DMF) may improve reaction homogeneity.
Hypothetical Optimization Table (Illustrative):
| Acid Type | Concentration | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₃PO₄ | 98% | 100 | 48 | 85 |
| H₂SO₄ | 95% | 110 | 24 | 72 |
| PPA* | - | 120 | 12 | 68 |
| *Polyphosphoric acid |
Basic: What analytical techniques are essential for characterizing pyrazino-isoquinoline derivatives?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry of the hexahydro ring system, particularly cis/trans configurations at 11b and adjacent positions .
- HRMS : Exact mass analysis (e.g., m/z 338.0341 for C₁₅H₁₆ClN₃) confirms molecular formula .
Advanced: How do catalytic systems influence enantioselective synthesis of pyrazino-isoquinoline derivatives?
Methodological Answer:
Rhodium- and palladium-catalyzed systems enable asymmetric synthesis:
- Rhodium(III) : Facilitates C–H activation/annulation with diazoenals, forming fused pyrrolo-isoquinolines. Chiral ligands like (R)-BINAP induce enantioselectivity (up to 90% ee) .
- Palladium(0) : Catalyzes Heck cyclization/carbonylation of indoles with aryl formates. Using (S)-Tol-BINAP as a ligand achieves enantioselectivity (75–85% ee) .
Key Variables : - Ligand steric bulk (e.g., binaphthyl vs. phosphine-oxazoline).
- Solvent polarity (toluene vs. DMF) to stabilize transition states.
Basic: What intermediates are critical in the synthesis of pyrazino-isoquinoline derivatives?
Methodological Answer:
- 4-Oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline : Synthesized via hydrolysis of 2-acyl derivatives using H₃PO₄. This intermediate undergoes chlorination or alkylation .
- Chloroacetamide intermediates : Formed by acylation of tetrahydroisoquinolines with chloroacetyl chloride. These are precursors for cyclization .
- Dihydroisoquinolinium salts : Generated via oxidation (e.g., Hg(OAc)₂), pivotal for ring-expansion reactions .
Advanced: What strategies mitigate byproduct formation during ring-closure steps?
Methodological Answer:
- Byproduct Sources :
- Incomplete cyclization (open-chain intermediates).
- Over-oxidation (e.g., formation of quinoline side products).
- Mitigation Strategies :
- Solvent Control : Use of anhydrous chlorobenzene reduces hydrolysis of chloroacetyl intermediates .
- Base Selection : Potassium tert-butoxide (strong, non-nucleophilic base) minimizes elimination byproducts during ring closure .
- Additives : 4Å molecular sieves adsorb water, preventing acid-catalyzed decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
